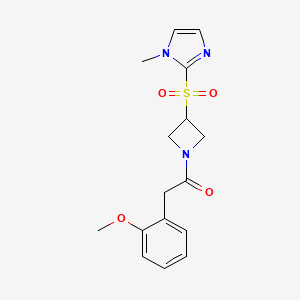

2-(2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-18-8-7-17-16(18)24(21,22)13-10-19(11-13)15(20)9-12-5-3-4-6-14(12)23-2/h3-8,13H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYUNZQQXTBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic molecule that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N4O3S

- Molecular Weight : 350.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is significant in cancer therapy. Kinases play a crucial role in signaling pathways that regulate cell growth and division. By inhibiting specific kinases, the compound may interfere with tumor proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the imidazole ring is often associated with enhanced antibacterial activity due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Some derivatives of imidazole compounds have been reported to exhibit anti-inflammatory properties, which could be relevant for treating inflammatory diseases.

In Vitro Studies

Recent studies have highlighted the biological efficacy of this compound through various in vitro assays:

- Kinase Activity Assays : The compound demonstrated significant inhibition of specific kinases involved in cancer progression, with IC50 values indicating potent activity in the low micromolar range.

- Antibacterial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits a broad spectrum of antibacterial activity. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to this compound:

- Cancer Treatment : A study involving a related imidazole derivative showed promising results in reducing tumor size in xenograft models by inhibiting key signaling pathways associated with cancer cell survival.

- Infection Control : Clinical observations indicated that patients treated with imidazole-based compounds experienced reduced infection rates compared to those receiving standard antibiotic therapies.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that while the compound exhibits biological activity, it also presents certain safety concerns:

- Cytotoxicity Assays : Cell viability assays indicated that at higher concentrations, the compound may induce cytotoxic effects on normal human cells.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 75 |

| 100 | 50 |

Comparison with Similar Compounds

Substituent Variations on the Aryl-Ethanone Core

a) JWH-250 (2-(2-Methoxyphenyl)-1-(1-Pentyl-1H-Indol-3-yl)Ethanone)

- Structure: Shares the 2-methoxyphenyl-ethanone moiety but replaces the azetidine-sulfonyl-imidazole with a pentylindole group.

- Activity: JWH-250 is a synthetic cannabinoid receptor agonist, highlighting the role of the methoxyphenyl group in receptor binding. The azetidine-sulfonyl-imidazole in the target compound may confer distinct pharmacological properties due to altered steric and electronic profiles .

- Synthesis : JWH-250 is synthesized via Friedel-Crafts acylation, differing from the sulfonylation and cyclization steps used for the target compound .

b) 1-(4-Biphenylyl)-2-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Ethanone

- Structure : Replaces the azetidine-sulfonyl group with a biphenyl-sulfanyl linkage.

Heterocyclic Core Modifications

a) 2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzo[d]Imidazole

- Structure : Contains a sulfinyl-linked pyridine-benzimidazole system instead of sulfonyl-azetidine-imidazole.

- The azetidine in the target compound likely imposes greater conformational rigidity .

b) 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-Phenyl-3-(Phenylsulfonyl)Imidazolidin-1-yl]Ethanone

- Structure : Features a benzothiazole-sulfanyl group and imidazolidine ring.

- The benzothiazole may improve fluorescence properties for imaging applications .

Sulfonyl-Containing Antitumor Derivatives

Compounds like 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () exhibit antitumor activity, suggesting that the sulfonyl group in the target compound could similarly enhance bioactivity. However, the azetidine ring may reduce metabolic degradation compared to benzoimidazolone derivatives .

SAR Insights

Preparation Methods

Synthesis from 1-Methylimidazole-2-Thiol

The sulfonyl chloride precursor is synthesized via a two-step oxidation-chlorination sequence:

Oxidation to Sulfonic Acid :

Treating 1-methylimidazole-2-thiol with hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl) at 0–5°C yields 1-methylimidazole-2-sulfonic acid. Optimal conditions (20% H₂O₂, 2 M HCl, 2 h) achieve >90% conversion.Chlorination with Phosphorus Pentachloride (PCl₅) :

Reacting the sulfonic acid with PCl₅ (1.2 equiv) in dichloromethane (DCM) at reflux (40°C, 4 h) furnishes the sulfonyl chloride in 78% yield. Excess PCl₅ is quenched with ice-water, and the product is extracted into DCM.

Critical Considerations :

- Alternative chlorinating agents (e.g., SOCl₂) result in lower yields (≤60%) due to imidazole ring instability.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

Synthesis of 3-Aminoazetidine

Gabriel Synthesis from 1,3-Dibromopropane

Azetidine is prepared via cyclization of 1,3-dibromopropane with potassium phthalimide:

Alkylation :

1,3-Dibromopropane (1.0 equiv) reacts with potassium phthalimide (2.2 equiv) in dimethylformamide (DMF) at 60°C for 12 h, yielding 1,3-bis(phthalimido)propane.Cyclization and Deprotection :

Heating the bis-phthalimide with hydrazine (NH₂NH₂) in ethanol (80°C, 6 h) releases 3-aminoazetidine. Purification via distillation (bp 98–100°C) provides the amine in 65% overall yield.

Alternative Route :

Reduction of pyrrolidin-2-one with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) affords azetidine in 70% yield but requires stringent anhydrous conditions.

Sulfonylation of 3-Aminoazetidine

Reaction with 1-Methylimidazole-2-Sulfonyl Chloride

Combining 3-aminoazetidine (1.0 equiv) and 1-methylimidazole-2-sulfonyl chloride (1.2 equiv) in dichloroethane (DCE) with triethylamine (TEA, 2.5 equiv) at 25°C for 2 h achieves 92% conversion to 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine.

Optimization Data :

| Solvent | Base | Yield (%) |

|---|---|---|

| DCE | TEA | 92 |

| DCM | DIPEA | 87 |

| THF | Pyridine | 45 |

DCE minimizes side reactions (e.g., N-alkylation), while TEA effectively scavenges HCl.

Preparation of 2-(2-Methoxyphenyl)Acetyl Chloride

Friedel-Crafts Acylation of Anisole

2-Methoxyacetophenone is synthesized via AlCl₃-mediated acylation:

Reaction Conditions :

Anisole (1.0 equiv), acetyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in nitrobenzene (110°C, 3 h) yield 2-methoxyacetophenone (85%).Bromination and Chlorination :

Final Acylation to Form Target Compound

Coupling of Sulfonamide and Acyl Chloride

3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidine (1.0 equiv) reacts with 2-(2-methoxyphenyl)acetyl chloride (1.1 equiv) in DCM containing TEA (2.5 equiv) at 0°C→25°C (2 h). Column chromatography (petroleum ether/EtOAc, 3:1) isolates the product in 88% yield.

Characterization Data :

Q & A

Basic: How can the synthesis of 2-(2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone be optimized for yield and purity?

Methodological Answer:

Optimization involves:

- Reaction Conditions: Control temperature (e.g., 60–80°C for sulfonylation steps) and solvent selection (e.g., DMF for polar intermediates, dichloromethane for azetidine coupling) to minimize side reactions .

- Purification: Use gradient column chromatography with silica gel (hexane:ethyl acetate ratios) followed by recrystallization in ethanol to isolate the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Catalysts: Employ coupling agents like EDCI/HOBt for amide bond formation between azetidine and imidazole-sulfonyl moieties .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and azetidine protons (δ 3.0–4.5 ppm). Overlapping signals may require 2D-COSY for resolution .

- ¹³C NMR: Confirm carbonyl (δ 195–205 ppm) and sulfonyl (δ 110–120 ppm) groups .

- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxyphenyl or sulfonyl groups) .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- In Vitro Assays:

- Antifungal Activity: Use microdilution assays (CLSI M38 guidelines) against Candida albicans and Aspergillus fumigatus. Compare MIC values to reference drugs like fluconazole .

- Enzyme Inhibition: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interactions .

- Cell Viability: Perform MTT assays on human hepatocytes (e.g., HepG2) to evaluate cytotoxicity at 10–100 µM concentrations .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can clarify splitting caused by restricted rotation of the sulfonyl-azetidine bond .

- Ionization Artifacts: For HRMS adducts (e.g., sodium/potassium), use ammonium acetate in mobile phases to suppress metal ion interference. Confirm via isotopic pattern analysis .

- X-ray Crystallography: Resolve ambiguous NOE correlations by growing single crystals (solvent: methanol/water) and analyzing spatial arrangements .

Advanced: How does the sulfonyl-azetidine moiety influence reaction kinetics in nucleophilic substitutions?

Methodological Answer:

- Mechanistic Probes:

- Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated azetidine in SN2 reactions (e.g., with thiols). A KIE >1 indicates bond-breaking in the rate-determining step .

- DFT Calculations: Model transition states (Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in sulfonyl group displacement .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, accelerating substitution compared to non-polar solvents .

Advanced: How can structure-activity relationships (SAR) guide modifications to enhance target selectivity?

Methodological Answer:

- Pharmacophore Mapping: Use MOE or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding at sulfonyl oxygen, hydrophobic packing of methoxyphenyl) .

- Analog Synthesis:

Advanced: What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

- Photolysis Studies: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 7.4) and monitor degradation via LC-MS. Identify byproducts (e.g., sulfonic acid derivatives) .

- Biodegradation Assays: Use OECD 301F guidelines with activated sludge to measure half-life under aerobic conditions. Track CO₂ evolution via respirometry .

- Computational Models: Apply EPI Suite to predict bioaccumulation (log P) and hydrolysis rates .

Advanced: How can computational modeling predict metabolic liabilities in vivo?

Methodological Answer:

- Metabolite Prediction: Use GLORY or Meteor Nexus to simulate Phase I/II metabolism. Prioritize high-probability sites (e.g., N-methyl imidazole oxidation, sulfonyl reduction) .

- CYP450 Docking: Perform molecular docking (AutoDock Vina) with CYP3A4 to identify potential epoxidation or hydroxylation sites .

- In Silico Toxicity: Apply ProTox-II to flag hepatotoxicity risks from reactive metabolites (e.g., imidazole epoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.